3-(1-Methylcyclopropyl)-3-oxopropanenitrile
Overview
Description
3-(1-Methylcyclopropyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group attached to a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile typically involves the reaction of 1-methylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ketone, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary alcohols.
Substitution: Various substituted nitriles or ketones.
Scientific Research Applications
3-(1-Methylcyclopropyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropyl)-3-oxopropanenitrile
- 3-(1-Ethylcyclopropyl)-3-oxopropanenitrile
- 3-(1-Methylcyclobutyl)-3-oxopropanenitrile
Uniqueness
3-(1-Methylcyclopropyl)-3-oxopropanenitrile is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPAKADVCIANQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539182 | |
Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88485-78-3 | |
Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.